(1Z)-2,2,3,3,4,4,4-Heptafluoro-N'-(2,2,3,3,4,4,4-heptafluorobutanimidoyl)butanimidamide
Overview
Description
The compound is a type of fluorochemical, which are chemicals that contain fluorine. Fluorochemicals are known for their high stability and unique properties such as resistance to heat, oil, grease, solvents, and weathering .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of fluorine atoms attached to the carbon atoms. The presence of fluorine atoms can significantly affect the physical and chemical properties of the compound .Chemical Reactions Analysis
Fluorochemicals are generally stable and resistant to many types of chemical reactions. They are often used in applications where chemical resistance is needed .Physical And Chemical Properties Analysis
Fluorochemicals are known for their high stability, low reactivity, and resistance to heat, oil, grease, solvents, and weathering . They also tend to have high boiling points and low surface tensions .Scientific Research Applications
Phase-transition Contrast Nanocapsules
A study developed polymeric nanocapsules incorporating liquid fluorocarbons with 2,2,3,3,4,4,4-heptafluoro-1-butyl groups, enabling phase transitions triggered by mild heating. These nanocapsules serve as contrast agents for tumor imaging under diagnostic ultrasound, demonstrating the compound's utility in biomedical imaging and diagnostics (Li et al., 2014).
Polyurethanes with Enhanced Properties
Research on novel fluoro chain extenders, including 2,2,3,3,4,4,4-heptafluorobutynic acid derivatives, led to the development of polyurethanes with improved thermal, physical, and water vapor permeation properties. These materials are valuable for applications requiring high-performance polymers with specific mechanical and thermal characteristics (Su et al., 2018).
Perfluoroalkenes Synthesis
The synthesis of perfluoroalkenes, such as Perfluoro-(3-methylbuta-1,2-diene), was achieved through the dehydrohalogenation of heptafluoro-2-iodopropane derivatives. These compounds are precursors for various fluorinated materials, showcasing the compound's role in the synthesis of advanced materials with unique properties (Banks et al., 1969).
Novel Photoacid Generators
In lithography, novel non-ionic photoacid generators incorporating 2,2,3,3,4,4,4-heptafluoro-1-(nonafluorobutylsulfonyloxyimino)-butyl groups were developed. These compounds, which generate strong acids upon light irradiation, are superior in photoefficiency and have applications in the fabrication of microelectronic devices (Asakura et al., 2005).
Safety And Hazards
Future Directions
The use of fluorochemicals is widespread in many industries, including the pharmaceutical, agrochemical, and materials industries. Future research may focus on developing new fluorochemicals with improved properties or finding safer and more environmentally friendly methods of synthesizing these compounds .
properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N'-(2,2,3,3,4,4,4-heptafluorobutanimidoyl)butanimidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F14N3/c9-3(10,5(13,14)7(17,18)19)1(23)25-2(24)4(11,12)6(15,16)8(20,21)22/h(H3,23,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVIKRZPWOTDRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=N)C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F14N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328947 | |
Record name | (1Z)-2,2,3,3,4,4,4-Heptafluoro-N'-(2,2,3,3,4,4,4-heptafluorobutanimidoyl)butanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2,2,3,3,4,4,4-Heptafluoro-N'-(2,2,3,3,4,4,4-heptafluorobutanimidoyl)butanimidamide | |
CAS RN |
648-13-5 | |
Record name | (1Z)-2,2,3,3,4,4,4-Heptafluoro-N'-(2,2,3,3,4,4,4-heptafluorobutanimidoyl)butanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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